molecular formula C16H15ClF3N5O2 B2493121 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396807-91-2

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Numéro de catalogue: B2493121
Numéro CAS: 1396807-91-2
Poids moléculaire: 401.77
Clé InChI: NAHYBOVABFDBEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C16H15ClF3N5O2 and its molecular weight is 401.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Anti-CML Activity : Li et al. (2019) synthesized a series of compounds similar to the queried compound, which showed potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds exhibited significant biological activity and reduced protein phosphorylation of the PI3K/Akt signal pathway, indicating their potential as treatments for chronic myeloid leukemia and cancer (Li et al., 2019).

  • Anion Receptor Properties : Amendola et al. (2006) reported that a related compound forms a solution-stable complex with copper(I), which acts as an anion receptor in aprotic media. This receptor can interact with various anions, demonstrating selectivity in the presence of different anion types (Amendola et al., 2006).

  • Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) explored a compound with structural similarities, highlighting its role as an orally active neurokinin-1 receptor antagonist. This work emphasized the compound's potential efficacy in clinical applications related to emesis and depression (Harrison et al., 2001).

  • Chemical Synthesis and Structural Analysis : Research by Jung et al. (2008) focused on the chemical synthesis and X-ray crystallographic structure of a derivative of the compound, providing insights into its chemical behavior and potential for further modification (Jung et al., 2008).

  • Antipsoriatic Effects : Li et al. (2016) investigated a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to the queried compound, for their antipsoriatic effects. They found significant antipsoriatic effects in a psoriatic animal model, suggesting potential therapeutic applications (Li et al., 2016).

  • Inhibitors of NF-κB and AP-1 Gene Expression : Palanki et al. (2000) conducted structure-activity relationship studies on similar compounds as inhibitors of NF-κB and AP-1 gene expression, which are transcription factors involved in inflammation and cancer. This research contributes to understanding the compound's potential role in targeting these pathways (Palanki et al., 2000).

  • Anticonvulsant Properties : Siddiqui et al. (2009) synthesized a range of urea compounds, including analogs of the queried compound, and evaluated their anticonvulsant properties. Some compounds showed significant protection in the Maximal Electroshock Seizure (MES) test, indicating their potential as anticonvulsant agents (Siddiqui et al., 2009).

  • PI3 Kinase Inhibition : Chen et al. (2010) synthesized an active metabolite of the potent PI3 kinase inhibitor PKI-179, related to the queried compound. Their work provides insights into the stereoselective synthesis and potential application in inhibiting PI3 kinase, a key player in various cellular processes, including cancer (Chen et al., 2010).

Propriétés

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N5O2/c17-13-2-1-10(7-12(13)16(18,19)20)23-15(26)24-11-8-21-14(22-9-11)25-3-5-27-6-4-25/h1-2,7-9H,3-6H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHYBOVABFDBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.